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carboxylate

Cat. No.: B142199 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, a key building block in medicinal

chemistry and drug development. This document is intended for researchers, scientists, and

professionals in the field who require a detailed understanding of the structural characterization

of this compound. We will delve into the nuances of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering not just the

data, but the rationale behind the experimental choices and interpretation.

Introduction: The Significance of Spectroscopic
Characterization
In the realm of drug discovery and development, the unambiguous structural confirmation of

novel and existing molecules is paramount. Spectroscopic techniques are the cornerstone of

this process, providing a detailed fingerprint of a molecule's atomic and electronic structure. For

a molecule like tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, which contains

multiple functional groups and stereocenters, a multi-faceted spectroscopic approach is

essential. This guide will walk you through the key spectroscopic data, providing insights into

how each technique contributes to the complete structural puzzle.
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I. Nuclear Magnetic Resonance (NMR)
Spectroscopy: Elucidating the Carbon-Hydrogen
Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic

molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C,

we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides detailed information about the number of different types of

protons, their electronic environments, and their proximity to other protons.

¹H NMR Data Summary

Chemical Shift
(δ) (ppm)

Multiplicity Integration
Coupling
Constant (J)
(Hz)

Assignment

1.40 singlet 9H - C(CH₃)₃

2.47-2.66 multiplet 1H - Morpholine-H

2.73-2.92 multiplet 1H - Morpholine-H

3.25-3.45 multiplet 4H -
Morpholine-H &

CH₂OH

3.70 doublet 1H 13.4 Morpholine-H

3.79
doublet of

doublets
1H 11.6, 2.4 Morpholine-H

3.85 doublet 1H 12.8 Morpholine-H

4.77 triplet 1H 5.5 OH

Data obtained in DMSO-d₆ at 400 MHz.[1]

Interpretation and Experimental Rationale:
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The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic. Its ability to

form hydrogen bonds allows for the observation of the hydroxyl proton signal (at 4.77 ppm),

which might otherwise be broadened or exchange with residual water in other solvents like

chloroform-d (CDCl₃).

The Tert-butyl Group: The prominent singlet at 1.40 ppm, integrating to nine protons, is the

classic signature of the tert-butoxycarbonyl (Boc) protecting group's three equivalent methyl

groups. Its singlet nature arises from the absence of adjacent protons.

The Morpholine Ring Protons: The complex multiplet region between 2.47 and 3.85 ppm

corresponds to the seven protons of the morpholine ring and the two protons of the

hydroxymethyl group. The significant dispersion of these signals is due to the conformational

rigidity of the ring and the influence of the substituents. The distinct doublet of doublets and

doublets with large coupling constants are indicative of geminal and axial-equatorial

couplings within the chair-like conformation of the morpholine ring.

The Hydroxymethyl Protons: The protons of the -CH₂OH group are diastereotopic and are

expected to show complex splitting patterns, contributing to the multiplet at 3.25-3.45 ppm.

The Hydroxyl Proton: The triplet at 4.77 ppm is due to the hydroxyl proton, with the triplet

multiplicity arising from coupling to the adjacent methylene (-CH₂-) protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information on the number of non-equivalent carbon

atoms and their chemical environments.

Predicted ¹³C NMR Data Summary
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Chemical Shift (δ) (ppm) Predicted Assignment Rationale

~154 C=O (carbamate)
Typical chemical shift for

carbamate carbonyls.

~79 C(CH₃)₃
Quaternary carbon of the tert-

butyl group.

~70-75 Morpholine-C2

Carbon bearing the

hydroxymethyl group, shifted

downfield by the adjacent

oxygen and nitrogen.

~66 Morpholine-C6
Carbon adjacent to the ring

oxygen.

~64 CH₂OH Primary alcohol carbon.

~43-45 Morpholine-C3, C5
Carbons adjacent to the

nitrogen atom.

28.3 C(CH₃)₃
Methyl carbons of the tert-butyl

group.

Note: These are predicted chemical shifts based on known values for similar structures. The

chemical shifts for the morpholine ring and the Boc group are based on the reported spectrum

of tert-butyl morpholine-4-carboxylate.[2] The chemical shift for the CH₂OH group is a typical

value for a primary alcohol.

Interpretation and Experimental Rationale:

The use of a proton-decoupled ¹³C NMR experiment simplifies the spectrum by removing the

C-H coupling, resulting in a single peak for each unique carbon atom.

The Carbonyl Carbon: The signal around 154 ppm is characteristic of the carbonyl carbon in

a carbamate functional group.

The Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around

79 ppm, and the three equivalent methyl carbons will give a strong signal around 28.3 ppm.
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The Morpholine Ring Carbons: The chemical shifts of the morpholine carbons are influenced

by the electronegativity of the adjacent oxygen and nitrogen atoms. The C2 carbon, being

attached to both nitrogen and the hydroxymethyl group, will be the most downfield of the ring

carbons.

The Hydroxymethyl Carbon: The carbon of the hydroxymethyl group is expected to appear in

the typical range for a primary alcohol, around 64 ppm.

II. Infrared (IR) Spectroscopy: Probing Functional
Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3500-3200 Strong, Broad O-H stretch Alcohol

2975-2850 Medium-Strong C-H stretch Aliphatic

1680-1700 Strong, Sharp C=O stretch Carbamate

1250-1050 Strong C-O stretch Alcohol & Ether

Interpretation and Experimental Rationale:

The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory,

which is ideal for liquid or oily samples and requires minimal sample preparation.

O-H Stretch: The most prominent feature in the IR spectrum will be a broad and strong

absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration

of the alcohol functional group. The broadness is due to hydrogen bonding.

C-H Stretch: The absorptions in the 2975-2850 cm⁻¹ range are due to the C-H stretching

vibrations of the aliphatic protons in the morpholine ring and the tert-butyl group.
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C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is a definitive

indicator of the carbonyl (C=O) stretching vibration of the carbamate group.

C-O Stretch: Strong absorptions in the fingerprint region, between 1250-1050 cm⁻¹,

correspond to the C-O stretching vibrations of the alcohol and the ether linkage within the

morpholine ring.

III. Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and to deduce its structure by

analyzing its fragmentation pattern.

Mass Spectrometry Data

Molecular Formula: C₁₀H₁₉NO₄[1]

Molecular Weight: 217.26 g/mol [1]

Expected [M+H]⁺: 218.1336

Expected [M+Na]⁺: 240.1155

Interpretation and Experimental Rationale:

Electrospray ionization (ESI) is the preferred method for this molecule as it is a "soft" ionization

technique that typically results in the observation of the protonated molecule ([M+H]⁺) with

minimal fragmentation. This allows for the direct determination of the molecular weight.

Molecular Ion: In positive ion mode ESI-MS, the most abundant ion observed will likely be

the protonated molecule at an m/z of approximately 218. A sodium adduct ([M+Na]⁺) at m/z

240 may also be observed.

Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced.

Common fragmentation pathways for Boc-protected amines involve the loss of the tert-butyl

group (as isobutylene, 56 Da) or the entire Boc group (100 Da). The hydroxymethyl group
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may be lost as formaldehyde (30 Da). Analysis of these fragment ions can provide further

structural confirmation.

IV. Experimental Protocols
NMR Spectroscopy Protocol (¹H and ¹³C)
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Sample Preparation

Data Acquisition

Data Processing

Dissolve ~5-10 mg of sample in ~0.6 mL of DMSO-d₆

Transfer to a 5 mm NMR tube Insert sample into NMR spectrometerLoad Sample

Lock, tune, and shim the instrument

Acquire ¹H NMR spectrum (e.g., 16 scans)

Acquire ¹³C{¹H} NMR spectrum (e.g., 1024 scans) Apply Fourier transformRaw Data

Phase and baseline correct the spectra

Calibrate chemical shifts (TMS or residual solvent peak)

Integrate ¹H signals and pick peaks Spectral InterpretationProcessed Spectra
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Sample Preparation & Background

Data Acquisition

Data Processing

Clean the ATR crystal with a suitable solvent (e.g., isopropanol)

Acquire a background spectrum of the clean, empty crystal Place a small drop of the neat sample onto the ATR crystalReady for Sample

Acquire the sample spectrum (e.g., 32 scans) Automatic background subtractionRaw Spectrum

Identify and label significant absorption bands Functional Group AnalysisProcessed Spectrum
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Sample Preparation

Data Acquisition

Data Processing

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile)

Add a small amount of formic acid (0.1%) to promote protonation Infuse the sample solution into the ESI source at a constant flow rateInject Sample

Optimize source parameters (e.g., capillary voltage, temperature)

Acquire the mass spectrum in positive ion mode Identify the molecular ion peak ([M+H]⁺) and any adductsRaw Mass Spectrum

Analyze the fragmentation pattern (if present) analysis_msMolecular Weight and Structure Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b142199#spectroscopic-data-of-tert-butyl-2-
hydroxymethyl-morpholine-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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